N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a phthalimide moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Attachment of the Furylmethyl Group: The furylmethyl group can be attached via a Friedel-Crafts alkylation reaction, where furfural reacts with the pyrrole derivative in the presence of a Lewis acid catalyst.
Formation of the Phthalimide Moiety: The phthalimide group can be introduced through a condensation reaction between phthalic anhydride and an amine.
Final Coupling: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furyl aldehyde or furyl carboxylic acid derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or amide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~) under acidic conditions.
Major Products
Oxidation: Furyl aldehyde, furyl carboxylic acid.
Reduction: Amines, amides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE
- **N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE
Uniqueness
The uniqueness of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-METHYLPENTANAMIDE, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C36H30N4O4 |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C36H30N4O4/c1-23(2)20-30(40-35(42)27-17-9-10-18-28(27)36(40)43)34(41)38-33-29(21-37)31(24-12-5-3-6-13-24)32(25-14-7-4-8-15-25)39(33)22-26-16-11-19-44-26/h3-19,23,30H,20,22H2,1-2H3,(H,38,41) |
InChI Key |
WQJVVEFQXVQWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.